molecular formula C22H27N3O3S B11040701 1-cycloheptyl-7-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-cycloheptyl-7-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11040701
M. Wt: 413.5 g/mol
InChI Key: CMHBZGOQRKGLKY-UHFFFAOYSA-N
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Description

1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines

Preparation Methods

The synthesis of 1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Thiazepine ring formation: This involves the reaction of the pyrazole intermediate with sulfur-containing reagents under specific conditions to form the thiazepine ring.

    Functional group modifications: Introduction of the cycloheptyl, hydroxy, and prop-2-en-1-yloxy groups through various organic transformations such as alkylation, hydroxylation, and etherification.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, for example, using NaBH4 (Sodium borohydride) for selective reduction of carbonyl groups.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:

    1-CYCLOHEPTYL-3-(PROP-2-YN-1-YL)UREA: This compound shares the cycloheptyl and prop-2-yn-1-yl groups but differs in its core structure and functional groups.

    Coumarin derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

    Indole derivatives: These compounds also possess a heterocyclic core and are widely studied for their pharmacological properties.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-cycloheptyl-4-(4-prop-2-enoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C22H27N3O3S/c1-2-13-28-17-11-9-15(10-12-17)20-19-21(23-18(26)14-29-20)25(24-22(19)27)16-7-5-3-4-6-8-16/h2,9-12,16,20H,1,3-8,13-14H2,(H,23,26)(H,24,27)

InChI Key

CMHBZGOQRKGLKY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCCC4

Origin of Product

United States

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